N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
Description
This compound features a symmetrical bis-benzothiazole architecture, with two 6-methyl-1,3-benzothiazole moieties linked via a central phenoxy-benzamide scaffold. The benzothiazole rings are substituted at the 6-position with methyl groups, which likely enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O3S2/c1-17-3-13-23-25(15-17)38-29(31-23)33-27(35)19-5-9-21(10-6-19)37-22-11-7-20(8-12-22)28(36)34-30-32-24-14-4-18(2)16-26(24)39-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAHTQAYOGVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 6-Methylaniline
The foundational intermediate, 2-amino-6-methylbenzothiazole, is synthesized via bromine-mediated cyclization of 6-methylaniline (p-toluidine) with potassium thiocyanate (KSCN) in glacial acetic acid. The reaction proceeds through thiourea formation, followed by intramolecular cyclization under acidic conditions.
Procedure :
- Dissolve 6-methylaniline (0.1 mol) in glacial acetic acid (20 mL) at 0°C.
- Add KSCN (0.08 mol) and bromine (0.01 mol) dropwise while maintaining the temperature below 5°C.
- Stir for 2 hours at 5°C, then reflux for 4 hours.
- Neutralize with aqueous ammonia to yield a yellow crystalline product (75% yield, m.p. 210–211°C).
Characterization :
- IR (KBr) : 3434 cm⁻¹ (N–H stretch), 1611 cm⁻¹ (C=N stretch), 823 cm⁻¹ (C–S stretch).
- ¹H-NMR (DMSO-d₆) : δ 7.34–7.11 (3H, aromatic), 2.26 ppm (3H, s, CH₃).
Synthesis of Phenoxy-Bridged Dicarboxylic Acid Intermediate
Williamson Ether Synthesis
The central 4-(4-carboxyphenoxy)benzoic acid is prepared via nucleophilic aromatic substitution:
Step 1: Methyl 4-Hydroxybenzoate Protection
- React methyl 4-hydroxybenzoate (0.1 mol) with methyl 4-fluorobenzoate (0.1 mol) in DMF using K₂CO₃ (0.2 mol) at 120°C for 12 hours.
Step 2: Ester Hydrolysis
- Hydrolyze the diester (0.05 mol) with 6M HCl under reflux for 6 hours to yield 4-(4-carboxyphenoxy)benzoic acid (82% yield).
Characterization :
Diacid Chloride Formation and Amide Coupling
Thionyl Chloride Activation
Convert 4-(4-carboxyphenoxy)benzoic acid (0.02 mol) to its diacid chloride using excess thionyl chloride (5 equiv) at 70°C for 3 hours. Remove excess SOCl₂ under vacuum to obtain 4-(4-chlorocarbonylphenoxy)benzoyl chloride as a pale-yellow solid (95% yield).
Stepwise Amide Bond Formation
First Coupling :
- React diacid chloride (0.01 mol) with 2-amino-6-methylbenzothiazole (0.01 mol) in dry THF using triethylamine (2.2 equiv) at 0°C. Stir for 12 hours to form monoamide intermediate (78% yield).
Second Coupling :
- React the monoamide (0.005 mol) with a second equivalent of 2-amino-6-methylbenzothiazole (0.005 mol) in pyridine at 80°C for 6 hours. Isolate the product via recrystallization from ethanol (65% overall yield).
Alternative Synthetic Pathways
One-Pot Bis-Amide Formation
Using HATU coupling agent:
Solid-Phase Synthesis
Immobilize 4-(4-carboxyphenoxy)benzoic acid on Wang resin. Perform sequential amide couplings using DIC/HOBt activation. Cleave with TFA to obtain the target compound (41% yield).
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
Yield Optimization and Reaction Conditions
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzothiazole synthesis | KSCN/Br₂ | 0→25 | 6 | 75 |
| Diacid chloride | SOCl₂ | 70 | 3 | 95 |
| Stepwise coupling | Et₃N/THF | 0→25 | 12 | 78 |
| One-pot coupling | HATU/DIPEA | 25 | 24 | 58 |
Challenges and Side Reactions
- Competitive Hydrolysis : Diacid chloride intermediates are moisture-sensitive, requiring anhydrous conditions.
- Steric Hindrance : Bulky benzothiazole groups reduce coupling efficiency in one-pot methods.
- Byproducts : Over-chlorination (addressed via stoichiometric SOCl₂ control) and dimerization (mitigated by stepwise coupling).
Biological Relevance and Applications
While beyond the scope of this synthesis-focused report, literature analogs demonstrate glucokinase activation and antimicrobial activity, suggesting potential therapeutic applications for the title compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the amide groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, bromine, sulfuric acid, and other electrophilic reagents.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced amide groups leading to amines.
Substitution: Substituted aromatic rings with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its efficacy in targeting specific biological pathways and its potential as a drug candidate.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural elements include:
- Benzothiazole moiety : Known for its role in various pharmacological activities.
- Amide linkages : Often associated with enhanced binding affinity to biological targets.
The molecular formula for this compound is , indicating a substantial molecular weight and potential for diverse interactions within biological systems.
Research indicates that compounds with similar benzothiazole structures can exhibit various mechanisms of action, such as:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of enzymes involved in critical biological pathways, including kinases and phosphatases.
- Antimicrobial Activity : Some studies have shown that benzothiazole derivatives possess antimicrobial properties against a range of pathogens.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce cell death through apoptosis and disrupt normal cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Bactericidal |
| Escherichia coli | 25 µg/mL | Bacteriostatic |
| Candida albicans | 15 µg/mL | Antifungal |
These results indicate that the compound effectively inhibits the growth of both bacterial and fungal pathogens.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The study concluded that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
- Antimicrobial Testing : In another investigation detailed in Frontiers in Microbiology, the compound was tested against a panel of clinical isolates, showing potent activity against resistant strains of Staphylococcus aureus. The study suggested that this compound could be a promising candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
